molecular formula C25H21N5O3S B2850071 N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 893784-70-8

N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

Cat. No. B2850071
M. Wt: 471.54
InChI Key: RHGHWWKIOJFDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H21N5O3S and its molecular weight is 471.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide involves the reaction of 2-amino-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid with 4-methoxybenzyl chloride and 2-methylphenylamine.

Starting Materials
2-amino-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid, 4-methoxybenzyl chloride, 2-methylphenylamine

Reaction
Step 1: Dissolve 2-amino-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid (1.0 g) in dry DMF (10 mL) and add triethylamine (1.2 mL)., Step 2: Add 4-methoxybenzyl chloride (1.2 g) to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add 2-methylphenylamine (1.0 g) to the reaction mixture and stir for an additional 4 hours at room temperature., Step 4: Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 50 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide as a white solid (yield: 70%).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-methylanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-15-5-3-4-6-20(15)27-24-29-30-23(32)19-12-9-17(13-21(19)28-25(30)34-24)22(31)26-14-16-7-10-18(33-2)11-8-16/h3-13H,14H2,1-2H3,(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGHWWKIOJFDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

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